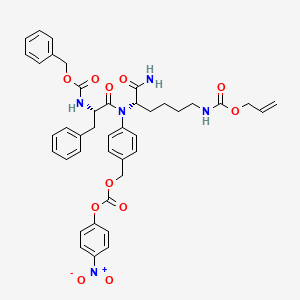

Cbz-Phe-(Alloc)Lys-PAB-PNP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

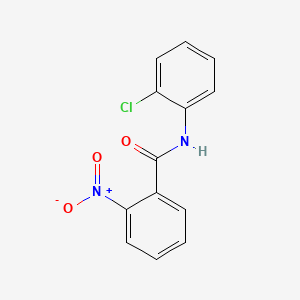

Cbz-Phe-(Alloc)Lys-PAB-PNPは、抗体薬物複合体の設計に使用される開裂可能なリンカーです。 この化合物は、標的がん治療の分野において、健全な細胞への損傷を最小限に抑えながら、細胞毒性薬をがん細胞に送達することを容易にするため、重要な役割を果たしています .

作用機序

Cbz-Phe-(Alloc)Lys-PAB-PNPの作用機序は、PAB-PNPリンカーの開裂によって活性薬物が放出されることです。 このプロセスは、特定の酵素または還元剤によって促進されます。 放出された薬物は、次にがん細胞を標的にし、健全な細胞を温存しながら破壊することにつながります .

類似の化合物との比較

This compoundは、活性薬物を制御して放出できる開裂可能なリンカーのために独自です。 類似の化合物には以下が含まれます。

Fmoc-Phe-(Alloc)Lys-PAB-PNP: Cbzの代わりにFmoc(フルオレニルメチルオキシカルボニル)を使用します。

Boc-Phe-(Alloc)Lys-PAB-PNP: Cbzの代わりにBoc(tert-ブチルオキシカルボニル)を使用します。

Cbz-Phe-(Boc)Lys-PAB-PNP: Allocの代わりにリジンのBoc保護を使用しています

これらの化合物は、保護基が異なり、反応性と安定性に影響を与える可能性があります。

生化学分析

Biochemical Properties

Cbz-Phe-(Alloc)Lys-PAB-PNP plays a significant role in biochemical reactions, particularly in the design of ADCs

Cellular Effects

It is known to be used in the design of ADCs

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a cleavable linker in ADCs

準備方法

合成経路および反応条件

Cbz-Phe-(Alloc)Lys-PAB-PNPの合成は、アミノ酸の保護から始まり、それに続くカップリング反応を含む複数のステップを伴います。 主要なステップには以下が含まれます。

リジンの保護: リジンは、副反応を防ぐためにAlloc(アリルオキシカルボニル)を使用して保護されます。

フェニルアラニンとのカップリング: フェニルアラニンは、カルボジイミドカップリング剤を使用して保護されたリジンとカップリングされます。

Cbz基の導入: Cbz(カルボベンジルオキシ)基は、フェニルアラニンのアミノ基を保護するために導入されます。

PAB-PNPの形成:

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには以下が含まれます。

バッチ反応: 温度とpHを制御した反応器で、大規模なバッチ反応が行われます。

精製: 生成物は、クロマトグラフィー技術を使用して精製され、高純度が確保されます。

化学反応の分析

反応の種類

Cbz-Phe-(Alloc)Lys-PAB-PNPは、以下を含むさまざまな化学反応を起こします。

開裂反応: PAB-PNPリンカーは、特定の条件下で開裂可能であり、活性薬物が放出されます。

置換反応: 化合物は、官能基が置換される置換反応を起こすことができます。

一般的な試薬と条件

開裂: PAB-PNPリンカーの開裂は、通常、還元剤または特定の酵素を使用して達成されます。

置換: 置換反応は、アミンやチオールなどの求核剤をしばしば伴います。

形成される主な生成物

これらの反応から形成される主な生成物には、特定の反応条件に応じて、活性薬物とさまざまな中間体が含まれます .

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

化学: 複雑な分子の合成や、さまざまな化学反応におけるリンカーとして使用されます。

生物学: タンパク質相互作用や細胞プロセスの研究を容易にします。

医学: 標的がん治療の開発において重要な役割を果たしています。

科学的研究の応用

Cbz-Phe-(Alloc)Lys-PAB-PNP has several scientific research applications:

Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

Biology: Facilitates the study of protein interactions and cellular processes.

Medicine: Plays a crucial role in the development of targeted cancer therapies.

Industry: Used in the production of antibody-drug conjugates for therapeutic applications

類似化合物との比較

Cbz-Phe-(Alloc)Lys-PAB-PNP is unique due to its cleavable linker, which allows for controlled release of the active drug. Similar compounds include:

Fmoc-Phe-(Alloc)Lys-PAB-PNP: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Cbz.

Boc-Phe-(Alloc)Lys-PAB-PNP: Uses Boc (tert-butyloxycarbonyl) instead of Cbz.

Cbz-Phe-(Boc)Lys-PAB-PNP: Uses Boc protection for lysine instead of Alloc

These compounds differ in their protective groups, which can affect their reactivity and stability.

特性

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMMWLUQPVUZQI-ZPGRZCPFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N5O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)

![(2Z)-3-[(4-Methyl-2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2863272.png)

![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)

![N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2863275.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)